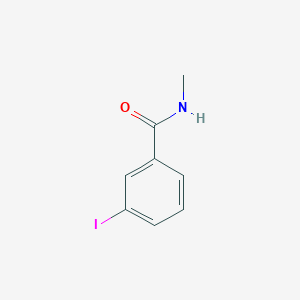![molecular formula C22H22N6O2 B2752186 2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097869-51-5](/img/structure/B2752186.png)
2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an indole, a piperidine, a pyrazole, and a pyridazine. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound is likely to be aromatic due to the presence of the indole and pyrazole rings . The piperidine ring is a common structural motif in many natural products and pharmaceuticals, and it can exist in various conformations .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the indole moiety can undergo electrophilic substitution reactions . The piperidine ring can be involved in reactions such as reductions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, stereochemistry, and the presence of any substituents. Indole derivatives are often crystalline solids that are soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Overview of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds, such as pyridines, pyrazines, piperidines, and indoles, play a crucial role in the development of pharmaceuticals and agrochemicals due to their high biological activities. These compounds are involved in various applications ranging from herbicides, insecticides, and pharmaceuticals to adhesives and electroconductive polymers. The diversity and complexity of these nitrogen-containing chemicals continue to expand, highlighting their importance in scientific research and industrial applications (Higasio & Shoji, 2001; Higashio & Shoji, 2004).
Structural and Conformational Analysis
Research into specific dihydropyrazole and piperidine fused ring compounds has provided insight into their structural and conformational properties, contributing to a deeper understanding of their potential applications in drug design and development. Studies on compounds like 2H-pyrazolo[4,3-c]pyridine derivatives reveal significant structural details, such as the adoption of envelope and twisted-chair conformations, and their implications for chemical and pharmaceutical research (Karthikeyan et al., 2010).
Tautomerism and Stability in Solution
The study of tautomerism in aza heterocycles, including pyrazolo[4,3-c]pyridin-3-ones, contributes to the understanding of their stability in solution and in crystal form. These insights are crucial for the development of new compounds with improved pharmacokinetic properties and for understanding their behavior in biological systems (Gubaidullin et al., 2014).
Patent Analysis for Drug Development
The analysis of patents related to pyridazino(4,5-b)indole and related compounds reveals their potential applications in treating various conditions, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic diseases. This highlights the importance of such compounds in the pharmaceutical industry and their potential impact on future drug development (Habernickel, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c29-21-5-4-20(27-11-1-9-24-27)25-28(21)15-16-7-12-26(13-8-16)22(30)18-3-2-17-6-10-23-19(17)14-18/h1-6,9-11,14,16,23H,7-8,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHQWMCFTDWMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2752103.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)
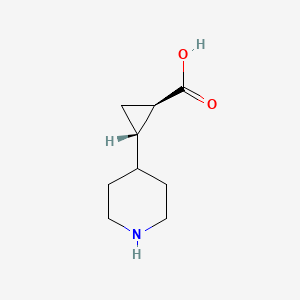

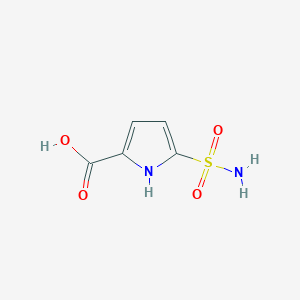
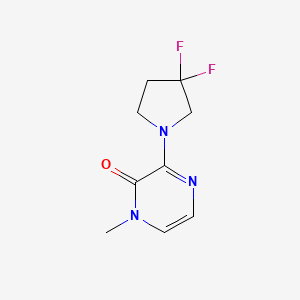
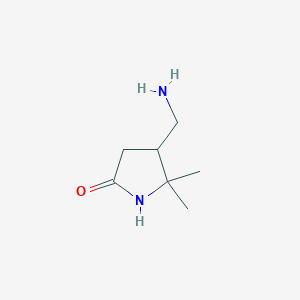
![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2752121.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)
